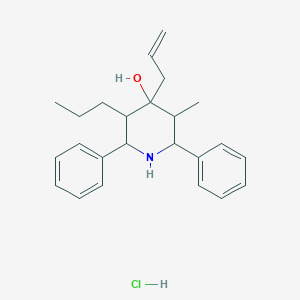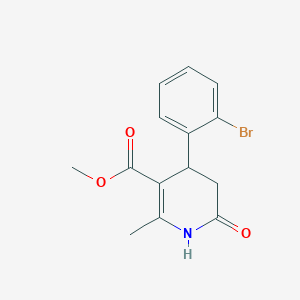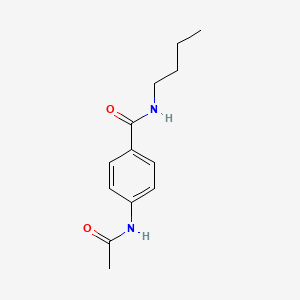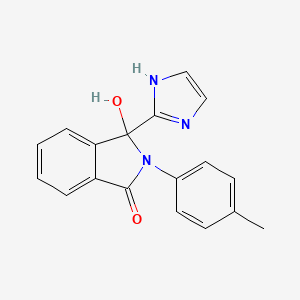![molecular formula C19H19ClN4O3S B4906643 N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide](/img/structure/B4906643.png)
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide is a complex organic compound with the molecular formula C14H11ClN2O3. It is known for its unique structural features, which include a piperazine ring, a nitrophenyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include amine derivatives, oxides, and substituted phenyl derivatives. These products can be further utilized in various chemical and biological applications .
科学的研究の応用
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide
- N-(4-chloro-2-nitrophenyl)-4-methylbenzamide
Uniqueness
N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and nitrophenyl group contribute to its potential as a versatile compound in various research applications .
特性
IUPAC Name |
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-13-2-4-14(5-3-13)18(25)21-19(28)23-10-8-22(9-11-23)16-7-6-15(20)12-17(16)24(26)27/h2-7,12H,8-11H2,1H3,(H,21,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIHVLPTCSQTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B4906561.png)
![2-ETHYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4906569.png)
![1-(4-Benzylpiperidin-1-yl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propan-1-one](/img/structure/B4906576.png)



![3,4-DIMETHOXY-N-(4-METHYLPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4906590.png)
![(2Z)-2-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B4906591.png)
![butyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B4906611.png)

![2-{[(2-chlorophenyl)carbonyl]amino}-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4906631.png)
![3-(2-fluorophenyl)-5-[(2-methoxyphenoxy)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4906637.png)
![1-[2-(2-bromoethoxy)ethoxy]-3-methoxybenzene](/img/structure/B4906647.png)
![(mesitylmethylene){4'-[(mesitylmethylene)amino]-4-biphenylyl}amine](/img/structure/B4906653.png)
